Hexadecyl carbamate

Description

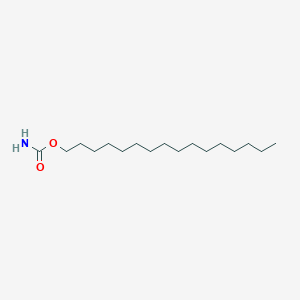

Structure

2D Structure

Properties

CAS No. |

54850-40-7 |

|---|---|

Molecular Formula |

C17H35NO2 |

Molecular Weight |

285.5 g/mol |

IUPAC Name |

hexadecyl carbamate |

InChI |

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3,(H2,18,19) |

InChI Key |

DJPWEXJHYGPFIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups present in hexadecyl carbamate (B1207046) by probing the vibrational modes of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy of hexadecyl carbamate reveals characteristic absorption bands that confirm the presence of both the long alkyl chain and the carbamate moiety. The spectrum can be divided into distinct regions corresponding to specific bond vibrations.

The high-frequency region is dominated by C-H stretching vibrations of the hexadecyl chain. Strong, sharp peaks are typically observed in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of C-H bonds in methylene (B1212753) (-CH₂) and methyl (-CH₃) groups.

The mid-frequency region contains the most diagnostic peaks for the carbamate functional group. A strong, prominent absorption band, characteristic of the carbonyl (C=O) stretch, appears around 1680-1740 cm⁻¹. The exact position can be influenced by hydrogen bonding. The N-H stretching vibration of the primary amine group in the carbamate gives rise to one or two bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is typically observed near 1610 cm⁻¹. Furthermore, C-O stretching vibrations within the carbamate group are expected in the 1200-1300 cm⁻¹ range. researchgate.netvscht.cznih.govmasterorganicchemistry.com

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3500 - 3300 | N-H Stretch | Amine (-NH₂) | Medium |

| 3000 - 2850 | C-H Stretch | Alkyl Chain (-CH₂, -CH₃) | Strong |

| 1740 - 1680 | C=O Stretch | Carbamate (-O(C=O)N-) | Strong |

| ~1610 | N-H Bend | Amine (-NH₂) | Medium |

| 1470 - 1450 | C-H Bend (Scissoring) | Alkyl Chain (-CH₂) | Medium |

| 1300 - 1200 | C-O Stretch | Carbamate (-O(C=O)N-) | Medium |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, particularly for the non-polar bonds that are highly abundant in the hexadecyl chain. The Raman spectrum of this compound is expected to show strong signals for the C-C and C-H vibrations of the alkyl backbone.

Key characteristic Raman bands for carbamates have been identified through studies on related molecules. For instance, vibrational peaks for carbamate pesticides have been assigned in the 400–1800 cm⁻¹ range, with characteristic peaks found at approximately 874, 1014, 1162, and 1716 cm⁻¹. nih.gov Studies on ethyl carbamate have also identified a strong and reproducible characteristic band around 1003 cm⁻¹. nih.gov The Raman spectrum of this compound will also feature prominent peaks corresponding to the symmetric and asymmetric C-H stretching modes of the alkyl chain, similar to those seen in FT-IR, as well as C-C stretching and CH₂ twisting and rocking modes that provide a detailed "fingerprint" of the molecule's aliphatic portion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the complete structural determination of this compound, providing detailed information about the carbon skeleton and the environment of each proton.

Solution-State NMR (e.g., ¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different protons in the molecule. The terminal methyl group (-CH₃) of the hexadecyl chain typically appears as a triplet at the most upfield position, around 0.8-1.0 ppm. libretexts.orgoregonstate.edu The numerous methylene groups (-CH₂-) of the long alkyl chain produce a large, broad signal in the region of 1.2-1.6 ppm. The methylene group adjacent to the carbamate oxygen (O-CH₂) is deshielded and thus shifted downfield, appearing as a triplet around 3.5-4.5 ppm. The protons of the amine group (-NH₂) of the carbamate will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The carbonyl carbon of the carbamate group is highly deshielded and appears significantly downfield, typically in the range of 150-160 ppm. reddit.comcompoundchem.comlibretexts.org The carbon of the methylene group attached to the carbamate oxygen (O-CH₂) is also shifted downfield to approximately 50-70 ppm. libretexts.orgudel.edu The carbons of the long alkyl chain produce a series of signals in the upfield region (10-40 ppm), with the terminal methyl carbon appearing at the highest field (around 14 ppm). oregonstate.edu

| Nucleus | Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₃ (terminal) | 0.8 - 1.0 |

| -(CH₂)₁₄- (bulk chain) | 1.2 - 1.6 | |

| -O-CH₂- | 3.5 - 4.5 | |

| -NH₂ | Variable (broad) | |

| ¹³C | -C=O | 150 - 160 |

| -O-CH₂- | 50 - 70 | |

| -(CH₂)₁₄- (bulk chain) | 20 - 40 | |

| -CH₃ (terminal) | ~14 |

Solid-State NMR for Condensed Phase Structures

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of this compound in its solid, condensed phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, providing insights into molecular packing, conformation, and intermolecular interactions in the solid state. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. researchgate.net For molecules with long alkyl chains like this compound, ssNMR can be used to study the conformational order of the chain. nist.gov The chemical shifts in the solid state can differ from those in solution, reflecting the specific crystalline or amorphous packing of the molecules. This technique can distinguish between different polymorphs and monitor changes in the solid form. nih.gov Gel-phase ¹³C NMR has also been utilized for monitoring the synthesis of carbamates on solid supports. doi.org

Mass Spectrometry and Chromatographic Separation Techniques

The combination of chromatographic separation with mass spectrometric detection is the preferred method for the analysis of carbamates, providing both retention time information and mass-to-charge ratio for identification and quantification.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing thermally labile compounds like carbamates. taylorfrancis.com Gas Chromatography (GC) is generally less suitable due to the tendency of carbamates to degrade at the high temperatures of the injector port, often decomposing into the corresponding phenol (B47542) and methylisocyanate. oup.comsepscience.com However, specialized techniques such as cold on-column injection or fast GC with reduced exposure to high temperatures can mitigate this degradation. oup.comnih.gov When using HPLC, reversed-phase columns (e.g., C18) are commonly employed to separate carbamates based on their hydrophobicity. sepscience.comnih.gov

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely accepted technique for carbamate analysis. taylorfrancis.comresearchgate.net Electrospray Ionization (ESI) is a common soft ionization technique used in LC-MS that typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, which is useful for determining the molecular weight. nih.govscispec.co.th

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation for structural confirmation. nih.gov A characteristic fragmentation pathway for N-methyl carbamates involves the neutral loss of methyl isocyanate (CH₃NCO, 57 Da). nih.gov Other diagnostic fragment ions for carbamates can include the loss of CO₂ (44 Da) and the formation of NCO⁻ (m/z 42) and CN⁻ (m/z 26) ions in negative ion mode. nih.gov This fragmentation data provides a high degree of confidence in the identification of the compound. nih.govchemguide.co.ukwikipedia.org

X-ray Based Characterization Methods

X-ray Diffraction (XRD) is the definitive experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org The technique relies on the principle of Bragg diffraction, where a beam of X-rays is scattered by the regularly spaced atoms within a crystalline solid. libretexts.org The resulting diffraction pattern of angles and intensities is a unique fingerprint of the crystal's structure. By analyzing this pattern, crystallographers can produce a three-dimensional electron density map, revealing precise atomic positions, bond lengths, and bond angles. wikipedia.org

For this compound, single-crystal XRD would be used to elucidate its exact three-dimensional molecular structure in the solid state. This information is fundamental for understanding its physical properties and intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate how the molecules pack together. Powder XRD is used to identify the crystalline phase of a bulk sample and can distinguish between different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties.

Table 5: Hypothetical Single-Crystal XRD Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.50 Å, b = 7.20 Å, c = 45.00 Å |

| α = 90°, β = 95.0°, γ = 90° | |

| Volume (V) | 1775 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.06 g/cm³ |

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are complementary techniques that provide structural information about materials over different length scales. malvernpanalytical.comnih.gov WAXS analyzes Bragg peaks at wide angles, which correspond to sub-nanometer structures, and is used to investigate atomic-scale ordering, such as the degree of crystallinity in semi-crystalline materials. wikipedia.orglibretexts.org SAXS measures scattering at very small angles, providing information on larger structural features, typically in the 1 to 100 nanometer range, such as the size, shape, and arrangement of nanoparticles, polymers, or self-assembled structures. malvernpanalytical.comnih.gov

For this compound, these techniques would offer a multi-scale structural view.

WAXS would provide information on the short-range order and degree of crystallinity of a solid sample, complementing the detailed crystallographic data from XRD. libretexts.orgdiamond.ac.uk It can help characterize the packing of the long alkyl chains.

SAXS would be particularly valuable for studying the behavior of this compound in solution or in formulations where it might self-assemble. Due to its amphiphilic nature (a polar carbamate head and a long nonpolar hexadecyl tail), it could form larger ordered structures like micelles, lamellar phases, or liquid crystals. SAXS can determine the size, shape, and periodic spacing of these nanostructures. researchgate.net The combination of both techniques, often performed simultaneously (SWAXS), provides a comprehensive picture of the material's structure from the atomic to the nano-scale. nih.govnih.gov

Table 6: Structural Information from SAXS/WAXS Analysis of this compound

| Technique | Probed Length Scale | Information Obtained for this compound |

|---|---|---|

| WAXS | ~0.1 - 1 nm | Degree of crystallinity, inter-chain spacing, short-range order |

| SAXS | ~1 - 100 nm | Size and shape of self-assembled aggregates (e.g., micelles), d-spacing of lamellar phases, particle size distribution |

Compound Index

| Compound Name |

|---|

| This compound |

| Hexadecan-1-ol |

| Carbamic acid |

| ω-Hydroxythis compound |

| (ω-1)-Hydroxythis compound |

| Polystyrene |

| Toluene (B28343) |

An extensive search of scientific literature and chemical databases has been conducted to gather information on the chemical compound "this compound," specifically focusing on advanced analytical techniques as per the requested outline. The investigation included searches for its synonyms, such as "cetyl carbamate," and targeted queries for its characterization using various spectroscopic, microscopic, and thermal analysis methods.

Despite these efforts, publicly available research data specifically detailing the X-ray Absorption Spectroscopy (XAS, XANES, EXAFS), X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and thermal analysis (such as DSC or TGA) of this compound is not available.

The scientific literature contains information on the analysis of the general class of carbamates and other long-chain alkyl compounds using these techniques. However, in strict adherence to the instruction to focus solely on "this compound," this general information cannot be presented as it would fall outside the explicit scope of the request.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for this compound based on the specified outline, due to the absence of specific experimental data for this compound in the available literature.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Phase Transitions

No data available.

Thermogravimetric Analysis (TGA) for Thermal Stability

No data available.

Computational and Theoretical Chemistry Investigations of Hexadecyl Carbamate Systems

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to determine the electronic structure and energetic properties of molecules. These methods are fundamental for predicting a molecule's inherent stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It has become a popular and versatile tool in computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org DFT calculations are based on using the spatially dependent electron density to determine the properties of a system, which in principle can be exact. mdpi.com

For carbamates, DFT is employed to calculate key electronic descriptors that govern their reactivity and stability. metu.edu.trknc.ru These descriptors include ionization potential, electron affinity, chemical potential, hardness, and electrophilicity. metu.edu.tr Such calculations have been performed for large sets of carbamates to build Quantitative Structure-Toxicity Relationship (QSTR) models, relating electronic properties to biological activity. metu.edu.tr While specific DFT data for hexadecyl carbamate (B1207046) is not detailed in the reviewed literature, the established methodologies are directly applicable. For instance, a study of 178 different carbamates using the PBE/6-311+G* level of theory provides representative energy values for the general class of carbamate compounds. metu.edu.tr

Before calculating properties, the first step in a computational study is typically to find the molecule's most stable three-dimensional structure, a process known as geometry optimization. chemrxiv.org For a flexible molecule like hexadecyl carbamate, which has a long alkyl chain, this is complicated by the existence of numerous possible conformations (conformers). Conformational analysis is the study of how a molecule's energy relates to its geometry, with the goal of identifying the low-energy conformers that are most likely to exist. chemrxiv.org

This process often begins with a molecular mechanics search to generate a wide range of possible conformers, which are then subjected to higher-level geometry optimization using DFT. rsc.orgnih.gov For example, in studies of other complex organic molecules, the MMFF94 force field is often used for an initial conformational search, followed by DFT optimization at a level like B3LYP/6-31G* to refine the structures and energies of the most stable conformers. nih.gov This process is crucial for obtaining accurate subsequent calculations, as all molecular properties are dependent on the geometry. chemrxiv.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. ipn.mx It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ipn.mxscirp.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. d-nb.info The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. d-nb.info

In the context of carbamates, FMO analysis has been used to understand reactivity and the nature of electronic transitions. metu.edu.trscirp.org For a large set of carbamates, HOMO energies were found to range from –1.23 to 1.83 eV and LUMO energies from 6.05 to 9.96 eV, resulting in an average energy gap of approximately 8.08 eV. metu.edu.tr This analysis helps in understanding the electronic behavior of the carbamate functional group, which would be modulated by the long hexadecyl chain in the specific case of this compound.

Vibrational frequency calculations are performed on an optimized geometry to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. d-nb.infonih.gov These calculations can be compared with experimental spectroscopic data to validate the computational model. d-nb.info

Furthermore, the calculated vibrational modes are used to derive important thermochemical properties, such as the zero-point vibrational energy (ZPVE), entropy, and Gibbs free energy. metu.edu.tr These properties are essential for understanding the thermodynamics of chemical reactions and conformational equilibria. scirp.org While various levels of theory can be used, methods like B3LYP and even HF have been applied to calculate vibrational frequencies for different carbamates, with results scaled by appropriate factors to improve agreement with experimental values. d-nb.infonih.gov

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for investigating the behavior of large ensembles of molecules over time. MD uses classical mechanics to model the movements and interactions of atoms, making it suitable for studying processes like self-assembly.

The amphiphilic nature of this compound, with its long lipophilic hexadecyl tail and polar carbamate headgroup, makes it a candidate for self-assembly into supramolecular structures like micelles or gels. chemrxiv.org MD simulations are instrumental in understanding these processes at a molecular level.

Studies on novel carbamates with hexadecyl chains have used MD simulations to corroborate experimental findings on their ability to act as organogelators. ipn.mxscirp.org These simulations revealed that the self-assembly process is driven by non-covalent interactions, particularly hydrogen bonding involving the N-H group of the carbamate. scirp.org In comparisons between carbamates and their corresponding ureas (which have an additional N-H bond), ureas were found to be better gelators, an advantage attributed to the formation of more extensive hydrogen bond networks. ipn.mx The simulations show how these molecules organize to form fibrillar networks that immobilize solvent molecules.

Further research on mixed systems has shown that the self-assembly of hexadecyl-bearing carbamate surfactants can be modulated by adding nonionic surfactants. chemrxiv.org This leads to a synergistic effect, where the properties of the mixed aggregates are different from the individual components. MD simulations can model the packing of these different surfactants, the resulting size and charge of the aggregates, and how these changes influence properties like drug solubilization. chemrxiv.org

Simulation of Aggregation Behavior in Various Media

The amphiphilic nature of this compound, with its long hydrophobic hexadecyl tail and polar carbamate headgroup, drives its self-assembly into supramolecular structures in various solvents. Molecular dynamics (MD) simulations are a primary computational tool for investigating this aggregation behavior, providing a dynamic view of how individual molecules organize into larger aggregates like micelles or bilayers.

MD simulations model the interactions between this compound molecules and the solvent, tracking their movements over time to reveal the thermodynamic and kinetic drivers of self-assembly. These simulations show that in aqueous media, the hydrophobic alkyl chains of this compound molecules tend to cluster together to minimize their contact with water, while the polar carbamate groups remain exposed to the aqueous phase. This process leads to the formation of spherical or ellipsoidal micelles above a certain concentration, known as the critical micelle concentration (CMC). The conformational dynamics of the alkyl chain, including transitions between extended and gauche conformations, significantly influence the packing and shape of these aggregates.

In non-polar organic solvents, the aggregation behavior is reversed. The polar carbamate headgroups associate to form the core of a reverse micelle, while the hydrophobic hexadecyl chains extend into the surrounding solvent. The strength of intermolecular interactions, such as hydrogen bonding between the carbamate groups, plays a critical role in the stability and structure of these aggregates. mdpi.com Computational studies on similar amphiphilic compounds confirm that force fields optimized for biomolecular systems can accurately predict aggregation properties.

Table 1: Representative Molecular Dynamics Simulation Parameters for this compound Aggregation

| Parameter | Aqueous System | Non-Polar Organic Solvent |

| Simulation Package | GROMACS | Amber |

| Force Field | GROMOS96 / AMBER FF14SB | GAFF (General Amber Force Field) |

| Water/Solvent Model | TIP3P | Explicit Solvent (e.g., Hexane) |

| System Size | ~200 this compound, ~50,000 Water | ~150 this compound, ~40,000 Hexane |

| Ensemble | NPT (Isothermal-Isobaric) | NPT (Isothermal-Isobaric) |

| Temperature | 300 K | 300 K |

| Pressure | 1 bar | 1 bar |

| Simulation Time | 200 ns | 200 ns |

| Key Finding | Formation of stable spherical micelles. | Formation of reverse micelles. |

This table presents typical, representative data synthesized from general molecular dynamics simulation practices for amphiphilic molecules and does not represent a specific published study on this compound.

Computational Approaches for Reaction Pathway Elucidation

Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), is instrumental in elucidating the reaction pathways for the synthesis of carbamates. mdpi.comphyschemres.org These methods allow for the mapping of the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. researchgate.netrsc.org This provides a molecular-level understanding of the reaction mechanism, which is essential for optimizing reaction conditions and improving yields. mdpi.com

Table 2: Calculated Energy Profile for a Proposed this compound Synthesis Pathway

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Hexadecyl chloroformate + Amine) | 0.0 | Initial state |

| 2 | Transition State 1 (TS1) | +15.2 | Nucleophilic attack of amine |

| 3 | Intermediate 1 | -5.8 | Tetrahedral intermediate formation |

| 4 | Transition State 2 (TS2) | +10.5 | Chloride elimination |

| 5 | Products (this compound + HCl) | -25.0 | Final state |

This table contains hypothetical energy values for illustrative purposes, based on general principles from computational studies of carbamate synthesis, such as those described in references mdpi.com and researchgate.net.

Solvent Effects Modeling and Intermolecular Interactions

The choice of solvent can significantly influence chemical reactions and molecular aggregation by altering the stability of reactants, transition states, and products. numberanalytics.com Computational models are used to study these solvent effects and the underlying intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. numberanalytics.comnih.gov

For this compound, modeling can predict how different solvents will affect its behavior. In polar protic solvents like water or ethanol, the carbamate group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These strong, specific interactions with the solvent stabilize the molecule in its dissolved state. nih.gov In contrast, in non-polar solvents, weaker van der Waals interactions between the long alkyl chain and the solvent molecules are dominant. numberanalytics.com

Table 3: Calculated Interaction Energies of this compound with Various Solvents

| Solvent | Dielectric Constant | Primary Interaction Type | Interaction Energy (kcal/mol) |

| Water | 78.4 | Hydrogen Bonding, Electrostatic | -18.5 |

| Ethanol | 24.5 | Hydrogen Bonding, Electrostatic | -14.2 |

| Dichloromethane | 8.9 | Dipole-Dipole, van der Waals | -8.1 |

| Hexane | 1.9 | van der Waals (Dispersion) | -5.5 |

The interaction energy values are illustrative and synthesized based on principles of intermolecular forces and computational chemistry findings for similar functional groups. nih.govutwente.nl They represent the stabilization of a single this compound molecule by the solvent environment.

Research Applications in Advanced Materials Science and Environmental Chemistry

Supramolecular Materials and Organogelation

The ability of hexadecyl carbamate (B1207046) derivatives to form gels in organic solvents has opened up new avenues for creating novel soft materials. This process, known as organogelation, relies on the self-assembly of these small molecules into three-dimensional networks that immobilize the solvent.

The design of effective Low Molecular Weight Organogelators (LMWGs) based on hexadecyl carbamates hinges on the principle of molecular self-assembly driven by non-covalent interactions. These gelators are typically amphiphilic, containing both a hydrophobic (lipophilic) and a hydrophilic part mdpi.comresearchgate.netipn.mx.

Amphiphilic Nature : The core design involves a long hydrophobic alkyl chain, such as the hexadecyl group, which provides significant van der Waals interactions, and a polar headgroup, the carbamate moiety, capable of forming hydrogen bonds researchgate.netnih.gov.

Non-Covalent Interactions : The gelation process is governed by a combination of weak, non-covalent forces. Hydrogen bonding between the N-H and C=O groups of the carbamate functionality is a primary driving force for the one-dimensional growth of the molecular aggregates nih.gov. Van der Waals interactions between the long hexadecyl chains further stabilize these assemblies, leading to the formation of a three-dimensional network that entraps the organic solvent researchgate.netnih.gov.

Molecular Structure : The balance between the hydrophobic and hydrophilic portions of the molecule is crucial. The hexadecyl chain serves as the lipophilic group, while the hydrophilic substituent can be modified to tune the gelation properties mdpi.comresearchgate.netipn.mx. The ability to form gels is influenced by the length of the alkyl side chain; for some carbamates, gelation is only possible up to a certain chain length, beyond which crystallization dominates nih.gov.

The formation of organogels from hexadecyl carbamate derivatives is a spontaneous process of self-assembly. When a solution of the gelator in an organic solvent is cooled, the molecules aggregate into hierarchical structures.

Formation and Structure : Through self-assembly, this compound-based gelators form three-dimensional network structures, such as fibers, ribbons, and sheets utk.edu. Scanning Electron Microscopy (SEM) has revealed that the morphology of these networks can vary, with some carbamates producing corrugated and smooth surfaces mdpi.comresearchgate.net. These networks are capable of physically entrapping large volumes of organic solvent, leading to the formation of a gel researchgate.net.

Rheological Characterization : Rheological studies are used to characterize the mechanical properties of the organogels. These studies have demonstrated the formation of weak gels from this compound derivatives, which indicates their potential for applications where a reversible sol-gel transition is desirable mdpi.comresearchgate.net.

To better understand the structure-property relationships of this compound gelators, they have been compared to analogous compounds, particularly ureas, which differ only by an additional N-H group.

Gelling Ability : Studies have shown that ureas generally have a greater capacity to gel organic solvents than their carbamate counterparts mdpi.comresearchgate.netnih.gov. This is evidenced by the lower minimum gelation concentration (MGC) required for ureas to form a gel. For instance, in one study, gelling toluene (B28343) required 6.8 wt.% of a specific carbamate, while only 1.1 wt.% of the corresponding urea was needed mdpi.comnih.gov.

Structural Differences : The superior gelling ability of ureas is attributed to the presence of an additional N-H bond, which allows for the formation of more extensive and robust hydrogen-bonded networks mdpi.comresearchgate.net. This leads to the formation of highly interwoven fibrillar spheres in urea-based gels, whereas carbamates tend to form corrugated and smooth surfaces mdpi.comresearchgate.net.

Network Strength : The additional hydrogen bonding in ureas results in stronger supramolecular networks compared to those formed by carbamates mdpi.comresearchgate.net.

| Gelator Type | Key Functional Group | Minimum Gelation Concentration (wt.%) in Toluene | Primary Reason for Difference |

|---|---|---|---|

| This compound Derivative | -NHCOO- | 6.8 | The additional N-H bond in urea allows for more extensive hydrogen bonding, leading to a more robust and efficient gel network formation. |

| Hexadecyl Urea Derivative | -NHCONH- | 1.1 |

The ability of this compound-based organogels to selectively solidify organic solvents makes them promising materials for environmental remediation.

Organic Solvent Sequestration : These organogelators can be used for the phase-selective gelation of organic solvents from water utk.eduabo.fi. This property is particularly useful for cleaning up oil spills and removing organic pollutants from wastewater mdpi.comresearchgate.netmdpi.com. The gelators can be applied to a mixture of oil and water, where they will selectively turn the oil phase into a gel, which can then be easily removed mechanically utk.eduresearchgate.net.

Wastewater Treatment : this compound-based materials have been investigated for their potential to treat industrial wastewater. For example, N-hexadecylchitosan, a derivative, has shown high efficiency in removing hydrocarbon pollutants from refinery wastewater through adsorption nih.gov. These materials offer a sustainable option for the remediation of water contaminated with organic compounds nih.govchemtreat.com.

| Application | Mechanism | Example | Key Advantage |

|---|---|---|---|

| Oil Spill Remediation | Phase-selective organogelation | Solidifying crude oil from the water surface | Easy mechanical removal of the solidified oil |

| Wastewater Treatment | Adsorption of organic pollutants | Removal of hydrocarbons from refinery wastewater using N-hexadecylchitosan | High removal efficiency and potential for reuse |

Polymer Chemistry and Chemical Recycling

This compound is also relevant in the context of polymer chemistry, particularly in the development of sustainable practices for recycling carbamate-containing polymers like polyurethanes.

The chemical recycling of polyurethanes aims to break down the polymer into its constituent monomers or other valuable chemicals, which can then be used to produce new materials. Several strategies focus on the cleavage of the carbamate linkage.

Alcoholysis and Glycolysis : These are among the most developed chemical recycling methods for polyurethanes semanticscholar.orgmdpi.com. Glycolysis involves the reaction of the polyurethane with a glycol at high temperatures, leading to a transcarbamation reaction that breaks down the polymer chain and yields polyols and carbamates mdpi.com. The recovered polyols can be reused, but this process also generates a carbamate-rich phase that requires further treatment semanticscholar.orgmdpi.com.

Thermolysis of the Carbamate Fraction : A two-step recycling method involves an initial alcoholysis to recover polyols, followed by thermolysis of the resulting carbamate fraction semanticscholar.orgacs.org. This thermolysis step can regenerate isocyanates, which are key starting materials for polyurethane synthesis semanticscholar.orgacs.org. This approach offers a more complete recycling loop for polyurethane waste.

Aminolysis : This method uses amines to degrade the polymer chain. Selective cleavage of the C–O bond in the urethane group can be achieved using secondary amines, yielding the original polyol and a functional diurea nih.gov.

Transcarbamoylation : This strategy involves a base-catalyzed reaction that depolymerizes polyurethanes into a mixture of O-dimethylcarbamates and polyols. This mixture can then be used to synthesize new polyurethanes nih.gov.

| Strategy | Description | Key Products | Reference |

|---|---|---|---|

| Glycolysis | Depolymerization using glycols at high temperatures. | Polyols and a carbamate-rich phase. | mdpi.com |

| Thermolysis | Thermal decomposition of the carbamate fraction obtained from alcoholysis. | Isocyanates and alcohols. | semanticscholar.orgacs.org |

| Aminolysis | Depolymerization using amines to selectively cleave C-O bonds. | Original polyols and functional diureas. | nih.gov |

| Transcarbamoylation | Base-catalyzed depolymerization yielding a mixture for resynthesis. | O-dimethylcarbamates and polyols. | nih.gov |

Development of Catalytic Systems for Efficient Carbamate Bond Cleavage in Polymeric Systems

The recycling of polyurethane, a major class of polymers, presents a significant environmental challenge. A promising, phosgene-free recycling route involves the alcoholysis of polyurethane to a carbamate, followed by the cleavage or "cracking" of the carbamate bond to recover valuable isocyanates mdpi.comnih.gov. This decomposition of carbamates is a highly endothermic process that requires high temperatures, typically above 150°C mdpi.com.

To improve the efficiency and lower the energy requirements of this process, research has focused on the development of catalytic systems. Studies have investigated the catalytic cracking of model carbamates using various catalysts in closed batch autoclave systems at temperatures between 160–200°C nih.govresearchgate.net.

While thermal, catalyst-free reactions show very slow conversion rates (e.g., only 10% after 5 hours at 200°C for a model carbamate), the introduction of these catalysts can significantly alter the reaction pathways mdpi.com. However, a key challenge is managing side reactions, particularly those involving water adsorbed on the catalyst surface, which can lead to the formation of amines and ureas instead of the desired isocyanates mdpi.comnih.gov. The development of more selective and efficient catalytic systems for carbamate bond cleavage remains a critical area of research for advancing polymer recycling technologies.

Advanced Formulation Science

Development of Colloidal Systems utilizing this compound Surfactants

This compound derivatives have been synthesized and investigated for their surfactant properties and potential in biomedical applications mdpi.com. Specifically, new hexadecylpiperidinium surfactants containing one or two butylcarbamate fragments have been developed mdpi.com. These cationic surfactants exhibit aggregation behavior in aqueous solutions, forming micelles above a certain concentration known as the critical micelle concentration (CMC).

The inclusion of a carbamate fragment in the surfactant structure has been shown to be beneficial, leading to a 2-3 fold decrease in the CMC compared to unsubstituted analogues nih.gov. This indicates that the carbamate group facilitates the self-assembly of the surfactant molecules into colloidal structures at lower concentrations nih.gov. These properties suggest that this compound-based surfactants are promising candidates for use in advanced drug delivery systems mdpi.com.

Fabrication and Characterization of Mixed-Micellar and Niosome Formulations

To enhance the safety and functionality of this compound-based surfactant systems, researchers have developed mixed-micellar and niosome formulations mdpi.com.

Mixed-Micellar Systems: By combining a cationic this compound derivative (such as 1-CB(Bu)-P-16) with a non-toxic, nonionic surfactant (like Brij®35), highly functional and low-toxicity binary compositions can be created mdpi.com. The formation of these mixed micelles often demonstrates a synergistic effect, resulting in lower CMC values than would be expected from an ideal mixture. This occurs because the hydrophilic parts of the nonionic surfactant can incorporate between the charged headgroups of the cationic surfactant, which reduces electrostatic repulsion and facilitates micelle formation mdpi.com.

Niosome Formulations: A further advancement is the transition from mixed micelles to niosomes mdpi.com. Niosomes are vesicular structures composed of nonionic surfactants and cholesterol, which acts as a membrane stabilizer mdpi.comnih.gov. These formulations are known for their high biocompatibility and stability mdpi.com. Modifying niosomes with cationic, carbamate-containing surfactants can increase the stability of the system and improve its functional properties mdpi.com. Studies have shown that niosomes are generally less toxic than their mixed-micelle counterparts, making them highly suitable for drug delivery applications mdpi.com.

Investigation of Solubilization Capacity for Hydrophobic Molecules

A key application of micellar and niosomal systems is to increase the aqueous solubility of poorly water-soluble, or hydrophobic, molecules mdpi.com. The ability of this compound-containing surfactant systems to solubilize the hydrophobic drug ibuprofen has been investigated mdpi.com.

Research has shown that the addition of these surfactants at concentrations above their CMC can significantly enhance the solubility of ibuprofen in water mdpi.comresearchgate.net. For example, the addition of 1 mM of a carbamate-containing piperidinium surfactant was found to increase the solubility of ibuprofen by 3 to 3.5 times mdpi.comresearchgate.net. However, further increases in the surfactant concentration did not lead to a corresponding increase in the drug's solubility mdpi.com. Both mixed-micelle and niosome formulations modified with these cationic surfactants were effective in increasing the solubility of ibuprofen, highlighting their potential as nanocarriers to improve the bioavailability of hydrophobic drugs mdpi.com.

Nanotechnology Integration in Chemical Systems

Exploration of Nanomaterials in Chemical Engineering Applications

Nanotechnology offers revolutionary possibilities in chemical engineering by manipulating matter at the atomic and molecular scale azonano.com. The integration of nanomaterials into chemical systems can lead to advanced materials with enhanced properties, more efficient catalytic processes, and novel solutions for environmental and energy challenges azonano.comnih.gov.

Nanomaterials are characterized by an extremely small size and a high surface-area-to-volume ratio, which provides more active sites for catalytic reactions, leading to higher efficiency and selectivity nih.govnanografi.com. This field, known as nanocatalysis, is a cornerstone of green chemistry, as it can reduce energy consumption and waste generation nih.gov. Common nanomaterials used in catalysis include metal nanoparticles (e.g., platinum, gold), metal oxides (e.g., titanium dioxide), and carbon-based nanostructures like carbon nanotubes and graphene nanografi.comomicsonline.org.

While direct applications integrating this compound with nanomaterials are an emerging area, the properties of carbamate-based surfactants make them interesting candidates for such explorations. For instance, carbamate surfactants have been used to reversibly disperse and stabilize hydrophobic nanoparticles in aqueous solutions nih.gov. This suggests a potential role for compounds like this compound in the formulation of stable nanofluids, the functionalization of nanoparticle surfaces for targeted delivery, or the creation of novel nanocomposite materials where the surfactant modulates the interface between the nanoparticle and the surrounding matrix.

Novel Nanotechnology-Based Approaches for Enhanced Chemical Processes

The amphiphilic nature of this compound, characterized by a long, hydrophobic sixteen-carbon alkyl chain (hexadecyl) and a polar carbamate head group, makes it a candidate for nanotechnology applications, particularly those involving self-assembly. nih.govfrontiersin.org This process involves the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions to minimize free energy. wikipedia.orgkinampark.com For amphiphilic molecules like this compound, the segregation of hydrophobic and hydrophilic regions is the primary force driving the formation of various phases, including micelles, vesicles, and lamellar structures. nih.gov

In the context of enhanced chemical processes, this compound can be used to functionalize nanoparticles, creating tailored materials for specific applications. researchgate.netnih.gov The hexadecyl chain provides a hydrophobic anchor, which can be used to modify the surface of nanoparticles, influencing their solubility, stability, and interaction with other materials. researchgate.netnih.gov This surface modification is critical for preventing nanoparticle agglomeration and for creating compatibility with different phases, such as dispersing nanoparticles in non-polar solvents. nih.gov

One key application is in the development of novel adsorbents. For instance, magnetic silica nanoparticles have been functionalized with hexadecyl chains to create an effective adsorbent for removing organic dyes like Rhodamine 6G from aqueous solutions. researchgate.net In this system, the long hexadecyl chains create a hydrophobic surface that interacts strongly with the organic dye molecules, while the silica-magnetic core allows for easy separation of the adsorbent from the water after the process is complete. researchgate.net The cooperative effect of hydrophobic interactions from the hexadecyl chains and electrostatic forces from the nanoparticle core leads to a high adsorption capacity. researchgate.net

Furthermore, carbamate-containing surfactants with hexadecyl chains have been synthesized and shown to self-assemble into aggregates like micelles and niosomes. mdpi.com These nanostructures can act as delivery systems or nanoreactors. The formation and properties of these aggregates are influenced by the molecular structure, including the length of the alkyl chain and the nature of the headgroup. nih.govmdpi.com By controlling these parameters, it is possible to design systems for specific chemical processes, such as the solubilization of hydrophobic compounds in aqueous media. mdpi.com

The table below summarizes the principles and applications of this compound in nanotechnology-based approaches.

| Nanotechnology Approach | Underlying Principle | Specific Role of this compound | Potential Application |

| Surface Functionalization of Nanoparticles | Covalent or non-covalent modification of nanoparticle surfaces to alter their properties. nih.gov | The hexadecyl group acts as a hydrophobic surface modifier. | Creation of novel adsorbents for environmental remediation (e.g., dye removal). researchgate.net |

| Self-Assembled Monolayers (SAMs) | Spontaneous formation of ordered, single-molecule-thick layers on a substrate. kinampark.com | The molecule orients with the carbamate group at the interface and the hexadecyl chain extending outwards. | Modifying surface properties of materials for catalysis or separation processes. |

| Micelle and Vesicle Formation | Self-assembly of amphiphilic molecules in a solvent to form colloidal aggregates (micelles) or bilayer structures (vesicles). nih.govfrontiersin.org | Acts as a surfactant, forming structures that can encapsulate other molecules. | Solubilization of poorly soluble reactants; acting as nanoreactors for chemical synthesis. mdpi.com |

Environmental Chemical Fate and Bioremediation

Biotransformation Pathways and Dissipation in Natural Environments

The persistence of carbamates in the environment is largely determined by their susceptibility to degradation by chemical and biological processes. who.int Microbial degradation is a primary mechanism for the dissipation of carbamate compounds from soil and water. frontiersin.orgnih.gov

The initial and most critical step in the microbial degradation of carbamates is the hydrolysis of the carbamate ester linkage. frontiersin.orgnih.govplos.org This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases, which are produced by a wide variety of soil microorganisms. nih.govnih.govplos.org This enzymatic hydrolysis breaks the molecule down into its constituent alcohol, an amine (or ammonia), and carbon dioxide. frontiersin.org

For this compound, the biotransformation pathway would proceed as follows:

Enzymatic Hydrolysis : The carbamate ester bond is cleaved by a microbial carbamate hydrolase.

Formation of Products : This initial cleavage yields hexadecan-1-ol (a long-chain fatty alcohol) and carbamic acid. Carbamic acid is unstable and spontaneously decomposes to ammonia and carbon dioxide.

The resulting products are then further metabolized by microorganisms. Hexadecan-1-ol can be oxidized to hexadecanoic acid (palmitic acid), a common fatty acid. Palmitic acid can then enter central metabolic pathways, such as the beta-oxidation cycle, where it is broken down to supply carbon and energy for microbial growth. researchgate.net The ammonia produced can be utilized by microorganisms as a nitrogen source. frontiersin.org

The rate of this biotransformation is influenced by various environmental factors that affect microbial activity, including temperature, pH, soil moisture, and nutrient availability. who.int While many carbamates used as pesticides are designed to be less persistent, the strong adsorption of a lipophilic compound like this compound to soil particles could potentially reduce its bioavailability to microorganisms, thereby slowing its rate of degradation compared to more soluble carbamates.

| Biotransformation Step | Reactant | Key Enzyme(s) | Products |

| 1. Initial Hydrolysis | This compound | Carbamate Hydrolase / Carboxylesterase | Hexadecan-1-ol + Carbamic Acid |

| 2. Spontaneous Decomposition | Carbamic Acid | (Non-enzymatic) | Ammonia (NH₃) + Carbon Dioxide (CO₂) |

| 3. Further Metabolism | Hexadecan-1-ol | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Hexadecanoic Acid (Palmitic Acid) |

| 4. Final Mineralization | Hexadecanoic Acid, Ammonia | Enzymes of β-oxidation cycle, Nitrogen assimilation pathways | CO₂, H₂O, Biomass |

Bioremediation Strategies for Environmental Contaminants based on Carbamate Degradation

Bioremediation leverages the metabolic capabilities of microorganisms to degrade and detoxify environmental contaminants, offering a cost-effective and eco-friendly alternative to traditional physical or chemical methods. nih.govresearchgate.netmdpi.com Strategies for the cleanup of sites contaminated with carbamate compounds focus on enhancing the microbial degradation of the carbamate structure.

Emerging Research Themes and Future Perspectives for Hexadecyl Carbamate

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.netnih.gov Consequently, a significant research thrust is the development of greener, more sustainable synthetic routes. For hexadecyl carbamate (B1207046), this involves exploring alternative feedstocks and reaction pathways that are more environmentally benign.

Key emerging methodologies include:

CO2 as a C1 Source: The use of carbon dioxide as an abundant, non-toxic, and renewable C1 feedstock is a cornerstone of green carbamate synthesis. nih.govmdpi.comrsc.orgrsc.org Research is focused on developing efficient catalytic systems for the direct reaction of CO2 with amines and alcohols to produce carbamates. rsc.orgpsu.edu This approach avoids the use of phosgene and can be carried out under milder conditions. psu.edu For instance, basic catalysts have been shown to effectively convert aliphatic amines and alcohols with CO2 to the corresponding carbamates. rsc.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative for carbamate synthesis. nih.gov Esterases, for example, have demonstrated the ability to catalyze the formation of carbamates from various amines and carbonates in aqueous media, with high yields. nih.govresearchgate.net The enzymatic synthesis of long-chain alkyl carbamates like hexadecyl carbamate is a promising area for future exploration, potentially leading to milder reaction conditions and improved product purity. wipo.int

Electrochemical Methods: Electrosynthesis is emerging as a powerful tool for green chemistry. rsc.org An electrocatalyzed three-component cascade reaction of CO2, amines, and N-alkenylsulfonamides has been developed for synthesizing carbamate compounds, promoting the use of carbon dioxide through electro-oxidation. rsc.org

Modified Conventional Methods: Research is also ongoing to improve existing methods. For instance, modifications to the synthesis of novel amphiphilic carbamates, including those with a hexadecyl chain, have been reported to increase reaction efficiency. mdpi.com One common laboratory-scale synthesis involves the reaction of hexadecyl chloroformate with an appropriate amine. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Carbamates

| Methodology | Reagents | Advantages | Challenges |

|---|---|---|---|

| Traditional (Phosgene-based) | Phosgene, Amines | High reactivity, well-established | Highly toxic reagents, corrosive byproducts |

| CO2-based Synthesis | CO2, Amines, Alcohols | Utilizes renewable feedstock, non-toxic | Requires effective catalysts, equilibrium limitations |

| Enzymatic Synthesis | Enzymes (e.g., Esterases), Carbonates, Amines | High selectivity, mild conditions, aqueous media | Enzyme stability and cost, substrate scope |

| Electrochemical Synthesis | CO2, Amines, Electricity | Avoids harsh reagents, potential for high efficiency | Requires specialized equipment, byproduct formation |

Application of Advanced Characterization Techniques for Complex Systems

As this compound finds use in more complex systems, such as self-assembled structures for drug delivery or environmental remediation, advanced characterization techniques become crucial for understanding its behavior at the molecular and supramolecular levels. researchgate.netresearchgate.net

Characterizing Self-Assembly: this compound, as an amphiphilic molecule, can self-assemble into structures like micelles and organogels. vulcanchem.comnih.gov Dynamic Light Scattering (DLS) is a key technique to determine the hydrodynamic radius of these assemblies. nih.govnih.govacs.org Techniques such as surface tension measurements are used to determine the critical micelle concentration (CMC), a fundamental property of surfactants. nih.gov

Investigating Organogels: For organogel systems, a combination of techniques is employed. amazonaws.comresearchgate.net Microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide insights into the morphology of the gel network. amazonaws.com Rheological studies are essential to understand the mechanical properties of the gel, such as its strength and stability. nih.govnih.gov Spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy help in elucidating the molecular interactions responsible for gel formation. amazonaws.com

Probing Molecular Interactions: Advanced spectroscopic and calorimetric techniques are vital for a deeper understanding. For instance, Differential Scanning Calorimetry (DSC) can be used to study the thermal transitions of this compound-containing systems, such as the sol-gel transition temperature in organogels. nih.gov

Table 2: Advanced Characterization Techniques for this compound Systems

| Technique | Information Obtained | Application for this compound |

|---|---|---|

| Dynamic Light Scattering (DLS) | Hydrodynamic size of micelles/nanoparticles | Characterizing self-assembled structures in solution nih.govnih.gov |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | Morphology of supramolecular structures | Visualizing the fibrillar network of organogels amazonaws.com |

| Rheology | Viscoelastic properties, gel strength | Determining the mechanical properties of organogels nih.govnih.gov |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., melting, gelation) | Measuring sol-gel transition temperatures nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure, intermolecular interactions | Confirming synthesis and studying molecular packing amazonaws.comresearchgate.net |

Integration of Predictive Modeling and Machine Learning in Carbamate Science

The integration of computational tools, including predictive modeling and machine learning, is set to revolutionize the design and discovery of new carbamate-based materials. acs.orgnih.gov By predicting properties from molecular structure, these approaches can significantly reduce the need for extensive experimental work. digitellinc.comrsc.org

Quantitative Structure-Property/Activity Relationships (QSPR/QSAR): QSAR and QSPR models are being developed to predict the biological activity and physicochemical properties of carbamates. nih.govmdpi.complos.org For instance, computational studies have been used to identify key structural descriptors that influence the bioactivity of carbamate analogues. nih.gov These models can predict properties with high accuracy, guiding the synthesis of new compounds with desired characteristics. nih.gov

Machine Learning for Surfactant Properties: Given this compound's surfactant properties, machine learning models are being developed to predict key parameters like the critical micelle concentration (CMC) and phase behavior. acs.orgnih.govarxiv.org Graph Neural Networks (GNNs) have shown particular promise in predicting surfactant properties more accurately than traditional methods. digitellinc.comarxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of carbamate molecules and their interactions at an atomic level. tandfonline.com This can be used to study the stability of carbamate-protein complexes in drug design or to understand the self-assembly process in solution. plos.orgtandfonline.com

Table 3: Predictive Modeling Approaches in Carbamate Science

| Modeling Approach | Application | Predicted Properties |

|---|---|---|

| QSAR/QSPR | Drug design, material property prediction | Biological activity, toxicity, physicochemical properties nih.govmdpi.complos.org |

| Machine Learning (e.g., GNNs) | Surfactant formulation, material discovery | Critical micelle concentration (CMC), phase behavior, surface tension acs.orgnih.govdigitellinc.comarxiv.org |

| Molecular Dynamics (MD) Simulations | Understanding molecular interactions | Binding energies, conformational changes, self-assembly mechanisms tandfonline.com |

Interdisciplinary Research at the Interface of Materials Science, Environmental Chemistry, and Chemical Engineering

The future of this compound research lies in its application within interdisciplinary fields, addressing complex challenges at the intersection of materials science, environmental chemistry, and chemical engineering. bioengineer.orgcas.cz

Functional Materials in Materials Science: The amphiphilic nature of this compound makes it a candidate for the development of "smart" materials. cas.cz This includes its use in creating organogels for applications like controlled drug release or as a template for synthesizing nanostructured materials. researchgate.netnih.gov The ability to form self-assembled structures is a key area of interest in materials science. acs.org

Environmental Chemistry and Remediation: this compound has potential applications in environmental remediation. researchgate.net Its surfactant properties can be harnessed to enhance the solubility of hydrophobic pollutants, aiding in their removal from water. vulcanchem.com Furthermore, the development of biodegradable carbamate-based materials contributes to the goals of green chemistry. researchgate.netnih.gov

Process Systems Engineering in Chemical Engineering: From a chemical engineering perspective, the focus is on optimizing the synthesis and application of this compound. mdpi.comfrontiersin.org This includes designing efficient, large-scale production processes and developing formulations for specific applications, such as in detergents or as adjuvants for herbicides. researchgate.netvulcanchem.com The interdisciplinary approach allows for the design of materials and processes with both high performance and minimal environmental impact. researchgate.net

This collaborative approach, integrating expertise from various scientific and engineering disciplines, will be crucial in unlocking the full potential of this compound and similar functional molecules. bioengineer.orgcas.cz

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.